molecular formula C5H5NO2 B1196590 2-Furamide CAS No. 609-38-1

2-Furamide

Cat. No.: B1196590
CAS No.: 609-38-1
M. Wt: 111.1 g/mol
InChI Key: TVFIYRKPCACCNL-UHFFFAOYSA-N
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Description

2-Furamide, also known as furan-2-carboxamide, is an organic compound with the molecular formula C5H5NO2. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furamide can be synthesized through the reaction of furan-2-carboxylic acid with ammonia or an amine. The reaction typically involves heating the furan-2-carboxylic acid with ammonia gas or an aqueous solution of ammonia under reflux conditions. The reaction yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity furan-2-carboxylic acid and ammonia, with the reaction being carried out in large reactors under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Furamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Furan-2-methanol.

    Substitution: Halogenated furans.

Mechanism of Action

The mechanism of action of 2-Furamide and its derivatives varies depending on the specific applicationFor example, in antimicrobial applications, this compound derivatives may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

2-Furamide is unique among furan derivatives due to its specific structure and reactivity. Similar compounds include:

    Furan-2-carboxylic acid: The parent compound from which this compound is derived.

    Furan-2-methanol: A reduction product of this compound.

    Halogenated furans: Substitution products of this compound.

Properties

IUPAC Name

furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFIYRKPCACCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060569
Record name 2-Furancarboxamide
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-38-1
Record name 2-Furancarboxamide
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Record name 2-Furamide
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Record name 2-Furamide
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Record name 2-Furancarboxamide
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Record name 2-Furancarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FURAMIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.78 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2381 g of 2-furancarbonitrile. The final concentration of 2-furancarbonitrile was 0.506 M. The reaction mixture was mixed on a rotating platform at 23° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-furancarbonitrile was 100%, and the yields of 2-furancarboxamide and 2-furancarboxylic acid were 99% and 0%, respectively.
Name
potassium phosphate
Quantity
3.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2381 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of furan-2-carboxamide?

A1: The molecular formula of furan-2-carboxamide is C5H5NO2, and its molecular weight is 111.10 g/mol. []

Q2: What are the key spectroscopic features of furan-2-carboxamide?

A2: Furan-2-carboxamide can be characterized using various spectroscopic techniques, including:

  • IR Spectroscopy: Characteristic peaks for the amide carbonyl group (C=O) and N-H stretching vibrations. [, ]
  • NMR Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, , ]

Q3: How do structural modifications of furan-2-carboxamide impact its biological activity?

A3: Research has shown that incorporating various substituents on the furan ring or the amide nitrogen can significantly influence the biological activity of furan-2-carboxamide derivatives. For instance:

  • Introducing a nitro group at the 5-position of the furan ring has been shown to enhance antifungal activity against certain strains. []
  • Modifying the amide nitrogen with heterocyclic groups, such as thiazole or pyridazine derivatives, can impact the compound's activity against specific bacteria and fungi. []
  • Replacing the amide hydrogen with alkyl or aryl groups can modulate the compound's activity and target selectivity. [, , , , , ]

Q4: How does the presence of specific substituents on furan-2-carboxamide influence its binding affinity to target proteins?

A4: Molecular docking studies have revealed that substituents on the furan ring and the amide nitrogen can significantly influence the binding affinity of furan-2-carboxamide derivatives to target proteins. For example:

  • Introducing bulky substituents like piperidine and piperazine rings significantly enhanced the binding affinity towards the colony-stimulating factor 1 receptor (CSF1R). [, ]
  • The presence of halogen atoms, such as chlorine or bromine, can enhance lipophilicity and influence the interaction with specific amino acid residues in the binding pocket. [, ]

Q5: Can you provide an example of a furan-2-carboxamide derivative with high potency for a specific target?

A5: (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, showing promise for treating cognitive disorders. It exhibits over a thousand-fold selectivity for α7 over α4β2 receptor subtypes. []

Q6: What are the main biological activities reported for furan-2-carboxamide derivatives?

A6: Furan-2-carboxamide derivatives have exhibited a range of biological activities, including:

  • Antimicrobial activity: Effective against various bacterial and fungal strains, with activity influenced by substituents on the furan ring and amide nitrogen. [, , , , , ]
  • Anticancer activity: Certain derivatives demonstrate promising antiproliferative effects against various cancer cell lines. [, , ]
  • Anti-hyperlipidemic activity: Some derivatives effectively lower lipid levels in animal models, suggesting potential for treating hyperlipidemia and related cardiovascular diseases. [, ]
  • Muscle relaxant properties: KW-6629 (7-chloro-N,N,3-trimethylbenzo[b]furan-2-carboxamide) has been shown to possess central muscle relaxant effects in rats. []
  • Cognitive-enhancing effects: Certain furan-2-carboxamide derivatives, such as ABT-239, act as potent and selective histamine H3 receptor antagonists, exhibiting potential for improving cognitive function in various animal models. []

Q7: Are there any furan-2-carboxamide derivatives currently used as drugs?

A7: While furan-2-carboxamide itself is not currently used as a drug, certain derivatives are under investigation as potential therapeutic agents. For example:

  • TC-5619 is a selective α7 nicotinic acetylcholine receptor agonist showing promise for treating cognitive disorders. []
  • [11C]CPPC, a radiolabeled furan-2-carboxamide derivative, is being investigated as a PET imaging agent for visualizing microglia, the brain's immune cells, and monitoring neuroinflammation. [, ]

Q8: What is known about the stability of furan-2-carboxamide and its derivatives?

A8: The stability of furan-2-carboxamide derivatives can vary depending on the specific substituents and environmental conditions.

  • Photostability: Some furan-2-carboxamide derivatives, such as N-(n-butyl)-5-nitro-2-furamide (BNFA), can undergo photolysis, leading to the formation of different products depending on the solvent. []
  • Thermal Stability: Thermal degradation studies have been conducted on furan-2-carboxamide metal complexes, providing insights into their stability at elevated temperatures. []

Q9: How has computational chemistry been employed in the study of furan-2-carboxamide derivatives?

A9: Computational chemistry has been instrumental in understanding the structure-activity relationships, binding modes, and potential applications of furan-2-carboxamide derivatives.

  • Molecular Docking: This technique has been widely used to predict the binding modes and affinities of furan-2-carboxamide derivatives to various target proteins, such as CSF1R, VEGFR2, and BCL2. [, , ]
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies have been performed to correlate the physicochemical properties of furan-2-carboxamide derivatives with their biological activities, aiding in the design of more potent and selective compounds. []

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